molecular formula C20H23NO4 B5752458 ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate

ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate

Cat. No.: B5752458
M. Wt: 341.4 g/mol
InChI Key: ODJIVORCAQVBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate, also known as IBBA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IBBA is a member of the benzamide family and is commonly used as a tool compound to study protein-protein interactions. In

Mechanism of Action

The mechanism of action of ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate involves its ability to bind to specific proteins, such as BRD4. Once bound, this compound can modulate the activity of these proteins, leading to changes in gene expression and other cellular processes. The precise mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to modulate gene expression, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate in lab experiments is its relatively simple synthesis method. Additionally, this compound is a relatively small and stable compound, making it easy to work with in a laboratory setting. However, one of the limitations of using this compound is its specificity for certain proteins, which may limit its applicability in certain research areas.

Future Directions

There are several future directions for research involving ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate. One potential area of research is the development of new compounds based on the structure of this compound that may have improved binding affinity or specificity for certain proteins. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Overall, this compound represents a promising tool compound for scientific research, and further studies are needed to fully explore its potential.

Synthesis Methods

The synthesis of ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate involves the reaction of 4-isobutoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid ethyl ester to yield this compound. The process of synthesizing this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate has been used as a tool compound in various scientific research studies. One of the primary applications of this compound is in the study of protein-protein interactions. This compound has been shown to bind to the BRD4 protein, which is involved in the regulation of gene expression. By studying the interaction between this compound and BRD4, researchers can gain insights into the mechanisms of gene regulation and potentially develop new therapies for diseases such as cancer.

Properties

IUPAC Name

ethyl 4-[[4-(2-methylpropoxy)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-20(23)16-5-9-17(10-6-16)21-19(22)15-7-11-18(12-8-15)25-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJIVORCAQVBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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